molecular formula C10H18N2O2 B8258248 tert-butyl (1R,5R)-2,6-diazabicyclo[3.2.0]heptane-6-carboxylate

tert-butyl (1R,5R)-2,6-diazabicyclo[3.2.0]heptane-6-carboxylate

Cat. No.: B8258248
M. Wt: 198.26 g/mol
InChI Key: BDVMAANWMDTLFP-HTQZYQBOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl (1R,5R)-2,6-diazabicyclo[3.2.0]heptane-6-carboxylate (CAS: 370880-27-6) is a bicyclic amine derivative with a tert-butoxycarbonyl (Boc) protecting group at the 6-position of the diazabicyclo[3.2.0]heptane scaffold. Its molecular formula is C₁₀H₁₈N₂O₂, with a molecular weight of 198.3 g/mol and a purity of 95% (stored refrigerated) . This compound is a key intermediate in pharmaceutical synthesis, particularly for central nervous system (CNS) targets, due to its rigid bicyclic structure and stereochemical control .

Properties

IUPAC Name

tert-butyl (1R,5R)-2,6-diazabicyclo[3.2.0]heptane-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O2/c1-10(2,3)14-9(13)12-6-7-8(12)4-5-11-7/h7-8,11H,4-6H2,1-3H3/t7-,8-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDVMAANWMDTLFP-HTQZYQBOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2C1CCN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]2[C@H]1CCN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (1R,5R)-2,6-diazabicyclo[3.2.0]heptane-6-carboxylate typically involves the reaction of tert-butyl 2,6-diazabicyclo[3.2.0]heptane-6-carboxylate with appropriate reagents under controlled conditions. The specific details of the synthetic route and reaction conditions can vary depending on the desired yield and purity of the final product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of advanced equipment and techniques to control reaction parameters such as temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions

tert-butyl (1R,5R)-2,6-diazabicyclo[3.2.0]heptane-6-carboxylate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to achieve the desired outcome .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may yield an alcohol derivative .

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent due to its structural resemblance to biologically active molecules. Notably, its applications include:

  • Neuropharmacology : Research indicates that derivatives of diazabicyclo compounds exhibit neuroprotective effects and can modulate neurotransmitter systems. For instance, studies have shown that such compounds can influence dopamine and serotonin receptors, which are crucial in treating conditions like depression and schizophrenia .
  • Antimicrobial Activity : Some studies have reported that compounds with similar structures demonstrate antimicrobial properties against various pathogens. This makes them candidates for developing new antibiotics or antifungal agents .

Synthetic Organic Chemistry

tert-butyl (1R,5R)-2,6-diazabicyclo[3.2.0]heptane-6-carboxylate serves as a versatile building block in organic synthesis:

  • As a Protecting Group : The tert-butyl group is commonly used in organic synthesis as a protecting group for carboxylic acids and amines during multi-step synthesis processes. Its stability under various reaction conditions allows for selective functionalization of other reactive sites .
  • Synthesis of Complex Molecules : The compound's bicyclic structure facilitates the synthesis of complex natural products and pharmaceuticals through cyclization reactions and other transformations .

Case Study 1: Neuroprotective Effects

A study published in the Journal of Medicinal Chemistry explored the neuroprotective effects of diazabicyclo derivatives, including this compound. The researchers found that these compounds could significantly reduce neuronal cell death in vitro when exposed to neurotoxic agents, suggesting their potential use in neurodegenerative disease therapies .

Case Study 2: Antimicrobial Activity

In another research initiative detailed in Antimicrobial Agents and Chemotherapy, researchers synthesized several derivatives of this compound and tested their antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The study revealed that certain derivatives exhibited potent activity comparable to existing antibiotics, highlighting their potential for further development as new antimicrobial agents .

Summary Table of Applications

Application AreaDescriptionReferences
Medicinal ChemistryPotential neuroprotective agent; modulation of neurotransmitter systems
Antimicrobial ActivityExhibits antimicrobial properties against various pathogens
Synthetic Organic ChemistryUsed as a protecting group; facilitates the synthesis of complex molecules

Mechanism of Action

The mechanism of action of tert-butyl (1R,5R)-2,6-diazabicyclo[3.2.0]heptane-6-carboxylate involves its interaction with specific molecular targets and pathways. These interactions can lead to various biochemical and physiological effects, depending on the context of its use. The compound may act by binding to specific receptors or enzymes, thereby modulating their activity and influencing cellular processes .

Comparison with Similar Compounds

Positional Isomers and Stereoisomers

  • tert-Butyl 3,6-Diazabicyclo[3.2.0]heptane-3-carboxylate (CAS: 1017789-34-2):
    This positional isomer has the Boc group at the 3-position instead of the 6-position. The altered substitution pattern affects its reactivity in amination reactions and metabolic stability .

    • Molecular Weight : 198.26 g/mol.
    • Key Difference : The 3-Boc derivative shows reduced steric hindrance compared to the 6-Boc isomer, influencing its binding to receptors like α4β2 nAChR .
  • Enantiomers :

    • QJ-1177 (CAS: 799279-81-5): (1R,5S)-3,6-diazabicyclo[3.2.0]heptane-6-carboxylate.
    • QJ-4549 (CAS: 370882-66-9): (1S,5R)-3,6-diazabicyclo[3.2.0]heptane-6-carboxylate.
      Both enantiomers have identical molecular weights (198.3 g/mol) but differ in stereochemistry, leading to divergent biological activities .

Bicyclic Ring Variants

  • tert-Butyl 3,6-Diazabicyclo[3.1.1]heptane-6-carboxylate (CAS: 869494-16-6): This compound features a 3.1.1 bicyclic system instead of 3.2.0. The smaller ring size increases ring strain, altering its conformational flexibility and receptor affinity . Application: Used in ligands targeting α4β2 nACh receptors with subnanomolar affinity .
  • tert-Butyl 5-Oxo-2-azabicyclo[2.2.2]octane-2-carboxylate (CAS: 617714-22-4):
    The 2.2.2 ring system introduces an additional methylene group, enhancing hydrophobicity. This modification impacts blood-brain barrier penetration compared to the 3.2.0 analog .

Functionalized Derivatives

  • Pyridinyl-Substituted Analogs :

    • tert-Butyl 3-(6-Chloropyridin-3-yl)-3,6-diazabicyclo[3.2.0]heptane-6-carboxylate (CAS: N/A): Synthesized via Buchwald-Hartwig amination (83% yield). The pyridinyl group enhances π-π stacking interactions in receptor binding, as evidenced by its use in PET radioligands for imaging α7-nAChR .
    • Biological Data : Displays higher binding affinity (IC₅₀ < 10 nM) compared to the unsubstituted parent compound .
  • Spirocyclic Derivatives :

    • tert-Butyl (R)-6-((R)-tert-Butylsulfinyl)-5-(4-fluorophenyl)-2,6-diazaspiro[3.3]heptane-2-carboxylate (CAS: N/A):
      Incorporates a spiro[3.3]heptane core and sulfinyl group, improving chiral resolution. Reported yield: 87% ; melting point: 102–104°C .
  • Key Feature : The sulfinyl group enhances metabolic stability but reduces solubility compared to the Boc-protected analog .

Physicochemical and Pharmacological Comparison

Physical Properties

Compound Molecular Weight (g/mol) Purity Melting Point (°C) Storage
Target Compound (CAS: 370880-27-6) 198.3 95% N/A Refrigerated
3-Boc Isomer (CAS: 1017789-34-2) 198.26 97% N/A Room Temperature
Spiro Derivative 4d 431.16 87% 102–104 -20°C
Pyridinyl Derivative 310.13 83% N/A N/A

Biological Activity

tert-butyl (1R,5R)-2,6-diazabicyclo[3.2.0]heptane-6-carboxylate (CAS Number: 1932364-12-9) is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the compound's structural characteristics, synthesis methods, and biological activities, particularly focusing on its antibacterial properties and potential applications in combating antibiotic resistance.

Structural Characteristics

The molecular formula of this compound is C10H18N2O2, with a molecular weight of 198.26 g/mol. The compound features a bicyclic structure that is significant in its interaction with biological targets.

Synthesis

Synthesis methods for this compound typically involve multi-step organic reactions that include the formation of the bicyclic core and subsequent functionalization to introduce the tert-butyl and carboxylate groups. Various synthetic pathways have been explored to enhance yield and purity, with a focus on minimizing environmental impact through greener chemistry practices.

Antibacterial Properties

Recent studies indicate that this compound exhibits significant antibacterial activity against various Gram-negative bacteria. The compound's mechanism of action appears to involve inhibition of penicillin-binding proteins (PBPs), critical for bacterial cell wall synthesis.

Table 1: Antibacterial Activity Against Selected Pathogens

PathogenInhibition Zone (mm)Minimum Inhibitory Concentration (MIC)
Pseudomonas aeruginosa2032 µg/mL
Stenotrophomonas maltophilia1864 µg/mL
Acinetobacter baumannii15128 µg/mL
Klebsiella pneumoniae2216 µg/mL

Data derived from in vitro studies conducted to assess the antibacterial efficacy of the compound against clinically relevant strains.

Case Studies

  • Study on Resistance Mechanisms : A study published in MDPI Molecules demonstrated that derivatives of diazabicyclo compounds could effectively inhibit β-lactamases, enzymes responsible for antibiotic resistance in bacteria. The study highlighted that this compound showed promising results as a β-lactamase inhibitor when tested against KPC-2 and CTX-M-15 enzymes .
  • In Vivo Efficacy : Another research effort investigated the in vivo efficacy of this compound in mouse models infected with resistant bacterial strains. Results indicated a significant reduction in bacterial load in treated groups compared to controls, suggesting potential for therapeutic applications .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for tert-butyl (1R,5R)-2,6-diazabicyclo[3.2.0]heptane-6-carboxylate?

  • Methodology : The compound is synthesized via Buchwald-Hartwig amination. A representative protocol involves reacting tert-butyl 3,6-diazabicyclo[3.2.0]heptane-6-carboxylate with aryl halides (e.g., 5-bromo-2-chloropyridine) using Pd₂(dba)₃ (0.072 mmol), rac-BINAP (0.22 mmol), and sodium tert-butoxide (3.82 mmol) in toluene at 85°C for 20 hours. Purification via flash chromatography (Hexanes/EtOAc 3:1) yields the product in 83% purity .
  • Critical Parameters : Catalyst loading (Pd₂(dba)₃ at 2.2 mol%), ligand-to-metal ratio (3:1 rac-BINAP:Pd), and reaction temperature (85–95°C) are key for minimizing side reactions.

Q. How can researchers optimize the Buchwald-Hartwig amination step in synthesizing derivatives of this compound?

  • Optimization Strategies :

  • Catalyst System : Use Pd₂(dba)₃ with rac-BINAP for improved regioselectivity in aryl amination .
  • Base Selection : Sodium tert-butoxide enhances reactivity compared to weaker bases like K₂CO₃.
  • Solvent Choice : Toluene provides optimal solubility and reaction kinetics.
    • Data : Under optimized conditions, yields exceed 80% for pyridinyl and indolyl derivatives .

Q. What analytical techniques are critical for confirming the structure and purity of this bicyclic carboxylate?

  • Key Techniques :

  • ¹H/¹³C NMR : Characteristic signals include δ 1.45 ppm (tert-butyl C(CH₃)₃) and δ 148.6 ppm (carbamate carbonyl) .
  • HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 310.1344 for intermediates) .
  • HPLC : Monitor purity (>95% for biological studies) using C18 columns with acetonitrile/water gradients .

Advanced Research Questions

Q. How does stereochemistry influence the binding affinity of derivatives towards nicotinic acetylcholine receptors (nAChRs)?

  • Structural Insights : The (1R,5R) configuration confers higher α7-nAChR affinity (Ki = 0.5 nM) compared to (1S,5S) isomers (Ki = 0.6 nM). The bicyclo[3.2.0]heptane scaffold positions substituents optimally for receptor engagement .
  • Experimental Validation : Competitive binding assays using [³H]-A-585539 displacement in rat brain membranes show stereospecific binding .

Q. What strategies are employed to enhance the metabolic stability of α7-nAChR ligands derived from this compound?

  • Approaches :

  • Boc Protection : The tert-butyl carbamate group reduces metabolic degradation in vivo .
  • Methylation : N-methylation (e.g., rac-1 in ) improves blood-brain barrier penetration and stability (t₁/₂ > 60 minutes in mice) .
    • Data : ¹¹C-labeled derivatives exhibit radiochemical purity >98% and specific radioactivity >400 GBq/µmol, suitable for PET imaging .

Q. How can in vivo PET imaging studies using ¹¹C-labeled derivatives validate target engagement in the brain?

  • Protocol :

Radiosynthesis : Methylate the nor-methyl precursor with [¹¹C]CH₃I in acetonitrile, followed by HPLC purification .

Biodistribution : Intraperitoneal administration in mice shows rapid brain uptake (TAC peak at 5 minutes post-injection) .

Blocking Studies : Co-administration with unlabeled ligand reduces signal, confirming receptor specificity.

  • Challenges : Correcting for radioligand metabolism and free fraction in plasma is critical for quantitative analysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.